molecular formula C22H19N3O5 B11558869 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11558869
M. Wt: 405.4 g/mol
InChI Key: GBPMINJPPHZSAS-OEAKJJBVSA-N
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Description

4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is an aromatic hydrazide derivative. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes methoxy and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-methoxybenzohydrazide with 2-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets through various pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of methoxy and nitrophenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in corrosion inhibition and potential drug development.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5/c1-29-20-7-4-5-16(13-20)15-30-19-11-9-17(10-12-19)22(26)24-23-14-18-6-2-3-8-21(18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

GBPMINJPPHZSAS-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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